Methyl 5-methylhept-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methylhept-2-ynoate is an organic compound with the molecular formula C₉H₁₄O₂. It is a methyl ester derivative of 5-methylhept-2-ynoic acid. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-methylhept-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 5-methylhept-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-methylhept-2-ynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 5-methylhept-2-ynoate is utilized in several scientific research applications:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of potential drug candidates.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 5-methylhept-2-ynoate depends on the specific reactions it undergoes. In general, the ester group can be hydrolyzed to release the corresponding acid and alcohol. The compound can also participate in various organic reactions, leading to the formation of new chemical entities. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-hexynoate: Similar in structure but with a shorter carbon chain.
Ethyl 5-methylhept-2-ynoate: An ethyl ester derivative with similar reactivity.
Uniqueness
Methyl 5-methylhept-2-ynoate is unique due to its specific ester group and carbon chain length, which confer distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where these characteristics are desired .
Eigenschaften
Molekularformel |
C9H14O2 |
---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
methyl 5-methylhept-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-4-8(2)6-5-7-9(10)11-3/h8H,4,6H2,1-3H3 |
InChI-Schlüssel |
XYZIQHVGLQESEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC#CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.